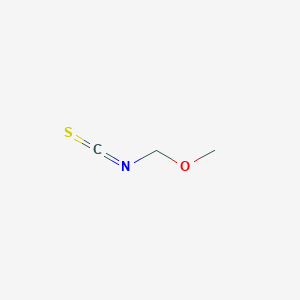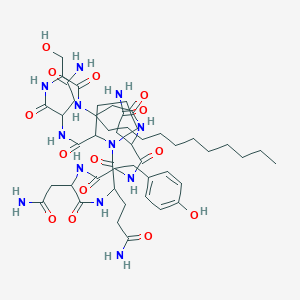
Iturin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iturin D is a cyclic lipopeptide produced by Bacillus subtilis that has been found to have antimicrobial properties. Iturin D has been shown to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications.
作用机制
Iturin D exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
生化和生理效应
Iturin D has been shown to have a range of biochemical and physiological effects on microorganisms. It has been found to:
1. Disrupt the cell membrane of microorganisms.
2. Inhibit the growth of bacteria and fungi.
3. Induce apoptosis in cancer cells.
实验室实验的优点和局限性
Iturin D has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It has a broad spectrum of activity against microorganisms.
2. It is relatively stable and can be stored for long periods.
3. It is easy to purify and has a high yield.
Some of the limitations include:
1. It can be expensive to produce.
2. It may have limited solubility in certain solvents.
3. It may have limited stability in certain conditions.
未来方向
There are several future directions for research on Iturin D. Some of the areas that could be explored include:
1. Developing new methods for the production of Iturin D that are more cost-effective and environmentally friendly.
2. Investigating the potential use of Iturin D in the treatment of antibiotic-resistant infections.
3. Studying the mechanism of action of Iturin D in more detail to gain a better understanding of how it exerts its antimicrobial activity.
4. Exploring the potential use of Iturin D in other scientific research applications, such as in the development of new biosensors or in the production of biofuels.
Conclusion
Iturin D is a promising cyclic lipopeptide that has been extensively studied for its antimicrobial properties. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications. While there are still limitations to its use, ongoing research is exploring new ways to produce and use Iturin D in a variety of fields.
合成方法
Iturin D is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into a peptide chain, which is then modified by the addition of fatty acids to form a lipopeptide. The final product is a cyclic lipopeptide that consists of a peptide ring and a lipid tail.
科学研究应用
Iturin D has been extensively studied for its antimicrobial properties and has been shown to have activity against a wide range of microorganisms. It has been used in various scientific research applications, including:
1. Agriculture: Iturin D has been shown to have potential as a biocontrol agent for use in agriculture. It has been found to be effective against plant pathogens and can be used to protect crops from diseases.
2. Biotechnology: Iturin D has been used in biotechnology applications, such as the production of biosurfactants and the synthesis of nanoparticles.
3. Medical research: Iturin D has been studied for its potential use in medical research. It has been found to have activity against various human pathogens, including antibiotic-resistant strains of bacteria.
属性
CAS 编号 |
108956-22-5 |
|---|---|
产品名称 |
Iturin D |
分子式 |
C48H74N12O14 |
分子量 |
1043.2 g/mol |
IUPAC 名称 |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |
InChI 键 |
HNAPWDKFUSLFFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
规范 SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
其他 CAS 编号 |
108956-22-5 |
同义词 |
iturin D iturin-D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



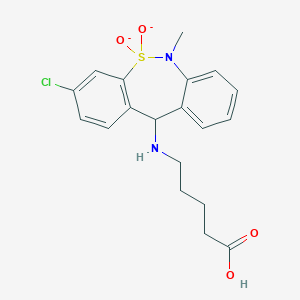
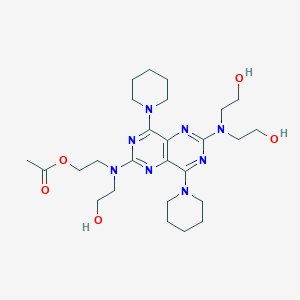
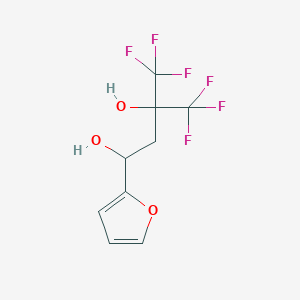
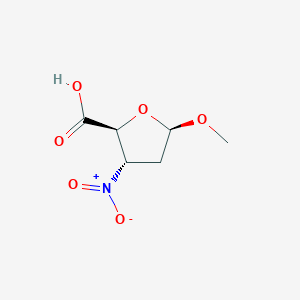
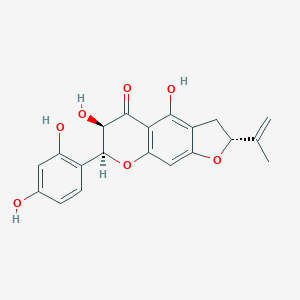
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
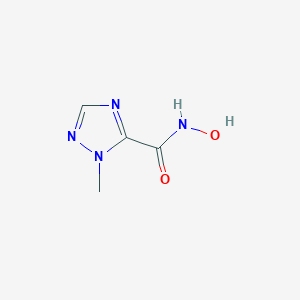
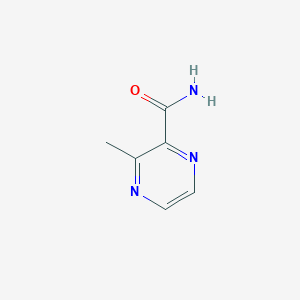
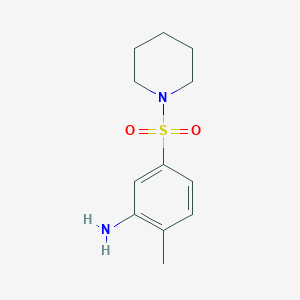
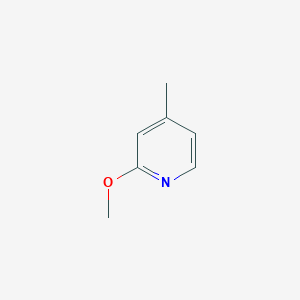

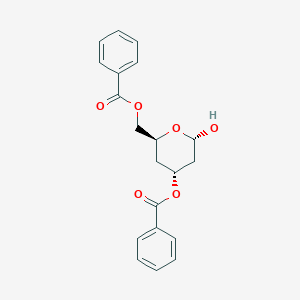
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
